Cas no 618-36-0 (1-phenylethan-1-amine)

1-phenylethan-1-amine structure
1-phenylethan-1-amine structure
Nombre del producto:1-phenylethan-1-amine
Número CAS:618-36-0
MF:C8H11N
Megavatios:121.1796
MDL:MFCD00008069
CID:38995
PubChem ID:7408

1-phenylethan-1-amine Propiedades químicas y físicas

Nombre e identificación

    • 1-Phenylethanamine
    • 1-phenylethylamine
    • alpha-Methylbenzylamine
    • 1-Phenethylamine
    • 1-Amino-1-phenylethane
    • 1-Fenylethylamin
    • Benzene, (1-amino-ethyl)-
    • Benzenemethanamine, alpha-methyl-
    • DL-1-Phenylethylamine
    • alpha-Phenyl Ethylamine
    • (+/-)-1-Phenylethylamine
    • DL-alpha-Phenylethylamine
    • dl-PEA
    • (+/-) Alpha-Methylbenzylamine
    • α-phenylethylamine
    • DL-phenylethylamine
    • (R,S)-(+/-)-1-Phenylethylamine
    • (±)-1-Phenylethylamine
    • DL-alpha-Methylbenzylamine
    • .alpha.-Methylbenzylamine
    • 1-Phenylethan-1-amine
    • dl-a-Methylbenzylamine
    • DL-α-Methylbenzylamine
    • α-Methylbenzylamine
    • Benzenemethanamine, α-methyl-
    • DL-α-Methylbenzylami
    • DL-α-Phenylethylamine
    • (+/-)-PEA
    • alpha-Phenylethylamine
    • alpha-Aminoethylbenzene
    • alpha-Methylbenzenemethanamine
    • a-methylbenzylamine
    • alpha-Phenethylamine
    • a-phenylethylamine
    • 1-Phenyl-ethylamine
    • Benzenemethanamine, .alpha.-methyl-
    • Sumine 2079
    • Ethanamine, 1-phenyl-
    • Ethylamine, 1-phenyl-
    • a-methylbenzenemethanamine
    • (+/-)-1-Phenylet
    • N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLICACID
    • Benzylamine, .alpha.-methyl-, (.+/-.)-
    • AS-80972
    • 1-PHENETHYLAMINE [HSDB]
    • a-aminoethylbenzene
    • (1-Aminoethyl)benzene
    • DL-
    • NSC-8391
    • alpha-methyl-benzylamine
    • (RS)-alpha-methylbenzylamine
    • DL-1-phenethylamine
    • FT-0604486
    • CS-W013564
    • F0798-0597
    • Benzenemethanamine, .alpha.-methyl-, (.+/-.)-
    • (-)-1-phenylethylamine
    • alpha-methylbenzyl amine
    • (+)1-phenylethan-1-amine
    • C02455
    • (+)-alpha-methylbenzylamine
    • .alpha.-Phenethylamine
    • (-)-alpha-methyl-benzylamine
    • (S)-(-)-.alpha.-Methylbenzylamine
    • L(-)-.alpha.-Methylbenzylamine
    • Benzenemethaneamine, alpha-methyl-
    • (+/-)-1-phenyl-ethanamine
    • 1-Phenylethanamine #
    • EINECS 202-706-6
    • M0165
    • .alpha.-Phenylethylamine
    • PS-4601
    • (+)-alpha-methyl benzyl amine
    • L-(-)-.alpha.-Phenylethylamine
    • dl-1-phenylethyl amine
    • EINECS 210-545-8
    • (-)-alpha-methylbenzylamine
    • alpha-Methylbenzylamine, 99%
    • Timepidiumbromide
    • FT-0601072
    • 618-36-0
    • Z57102377
    • alpha-methyl benzylamine
    • 1-phenyl-ethyl-amine
    • l-phenylethylamine
    • racemic 1-phenylethylamine
    • 1-Phenyl ethylamine
    • NS00001808
    • AI3-03116
    • (+)-1-phenylethylamine
    • racemic alpha-methylbenzylamine
    • 1-Fenylethylamin [Czech]
    • (1-phenylethyl)amine
    • W-105090
    • 98-84-0
    • DL-a-methylbenzyla
    • rac-1-phenylethanamine
    • (S)-.alpha.-Methylbenzenemethanamine
    • D77753
    • SCHEMBL4701869
    • alpha-methylbezylamine
    • 1(r,s)-phenylethylamine
    • BDBM50023171
    • racemic alpha-methyl-benzenemethanamine
    • (RS)-.ALPHA.-METHYLBENZYLAMINE
    • Benzenemethanamine, .alpha.-methyl-, (R)-
    • NSC8391
    • WLN: 1M1R
    • (-)-alpha-methylbenzenemethanamine
    • (S)-(-)-a-methyl-benzylamine
    • .ALPHA.-METHYLBENZYLAMINE [MI]
    • NSC 8391
    • (-) alpha-methyl-benzylamine
    • CHEBI:670
    • (-)alpha-phenylethylamine
    • (+/-)-.ALPHA.-PHENYLETHYLAMINE
    • .ALPHA.-AMINOETHYLBENZENE
    • EC 210-545-8
    • 1-phenylethyl amine
    • DL-.ALPHA.-METHYLBENZYLAMINE
    • .ALPHA.-METHYLBENZENEMETHANAMINE
    • AM20060838
    • MFCD00008069
    • (R,S)-.ALPHA. METHYLBENZYLAMINE
    • (rs)-1-phenylethylamine
    • (-)-.alpha.-Phenethylamine
    • 1-Phenyl-1-ethanamine
    • (+)-alpha-methyl-benzylamine
    • a-phenethylamine
    • (-)-alpha-phenylethylamine
    • CHEMBL278059
    • UNII-HZ9DM6B2MT
    • (+) alpha-methylbenzylamine
    • (R)-.alpha.-Methylbenzenemethanamine
    • BENZYLAMINE, .ALPHA.-METHYL-, DL-
    • (S)-1-phenylethanamine;(1S)-1-phenylethanamine
    • A-Methylbenzylamine DL-
    • DTXSID40862301
    • (+/-)-.ALPHA.-PHENETHYLAMINE
    • FT-0658781
    • HSDB 2742
    • AKOS016039387
    • Benzylamine, alpha-methyl-
    • (S)-alpha-methyl benzylamine
    • AKOS000119070
    • SCHEMBL830
    • (+/-)-alpha-Methylbenzylamine
    • (-) alpha methyl benzyl amine
    • (+/-)- alpha -Methylbenzylamine
    • racemic 1-phenylethanamine
    • BCP32849
    • (+/-)-1-phenylethanamine
    • Q3560549
    • EN300-17925
    • Benzenemethanamine, .alpha.-methyl-, (S)-
    • (+/-)-1-(phenyl)ethylamine
    • Benzylamine, .alpha.-methyl-
    • HZ9DM6B2MT
    • alpha-methyl benzyl amine
    • (+/-)-1-Phenyl-ethylamine
    • phenylethan-1-amine
    • Benzenemethaneamine, .alpha.-methyl-
    • DB-015888
    • Benzenemethanamine, a-methyl-
    • Benzenemethanamine, a-methyl-; 1-Phenylethanamine; a-Phenylethylamine
    • STK397443
    • (+/-)-?-METHYLBENZYLAMINE
    • benzene, (1-aminoethyl)-
    • DB-054000
    • D-alpha-Phenylethylamine; R-(+)-alpha-Methylbenzylamine; D(+)-alpha-Methylbenzylamine; (+)-PEA; (R)-(+)-1-Phenylethylamine
    • ALBB-032928
    • 1-phenylethan-1-amine
    • MDL: MFCD00008069
    • Renchi: 1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3
    • Clave inchi: RQEUFEKYXDPUSK-UHFFFAOYSA-N
    • Sonrisas: N([H])([H])C([H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
    • Brn: 636127

Atributos calculados

  • Calidad precisa: 121.08923
  • Masa isotópica única: 121.089149
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 1
  • Complejidad: 74.6
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 1.2
  • Superficie del Polo topológico: 26

Propiedades experimentales

  • Color / forma: Not determined.
  • Denso: 0.94 g/mL at 25 °C(lit.)
  • Punto de fusión: -65 ºC
  • Punto de ebullición: 185°C(lit.)
  • Punto de inflamación: Fahrenheit: 158 ° f
    Celsius: 70 ° c
  • índice de refracción: n20/D 1.526(lit.)
  • Disolución: 42g/l
  • Coeficiente de distribución del agua: 4.2 g/100 mL (20 ºC)
  • Estabilidad / vida útil: Stable, but absorbs carbon dioxide from the air. Store under an inert atmosphere. Incompatible with strong oxidizing agents, carbon dioxide.
  • PSA: 26.02
  • Logp: 1.49
  • Merck: 6026
  • Sensibilidad: Air Sensitive
  • Disolución: Not determined

1-phenylethan-1-amine Información de Seguridad

  • Símbolo: GHS05 GHS06
  • Promover:dangerous
  • Palabra de señal:Danger
  • Instrucciones de peligro: H302-H312-H314
  • Declaración de advertencia: P280-P305 + P351 + P338-P310
  • Número de transporte de mercancías peligrosas:UN 2735
  • Wgk Alemania:1
  • Código de categoría de peligro: 21/22-34
  • Instrucciones de Seguridad: 26-28-36/37/39-45
  • Código F de la marca fuka:10-23
  • Rtecs:DP5775000
  • Señalización de mercancías peligrosas: C
  • Nivel de peligro:8
  • TSCA:Yes
  • Período de Seguridad:S26-S28-S36/37/39-S45-S28A
  • Categoría de embalaje:III
  • Condiciones de almacenamiento:Store at room temperature
  • Términos de riesgo:R21/22;R34
  • Grupo de embalaje:II
  • Nivel de peligro:8

1-phenylethan-1-amine Datos Aduaneros

  • Código HS:29214980

1-phenylethan-1-amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15711-100ml
(±)-1-Phenylethylamine, 98+%
618-36-0 98+%
100ml
¥276.00 2023-02-26
ChemScence
CS-W013564-100g
1-Phenylethanamine
618-36-0 99.70%
100g
$40.0 2022-04-27
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15711-500ml
(±)-1-Phenylethylamine, 98+%
618-36-0 98+%
500ml
¥913.00 2023-02-26
Enamine
EN300-17925-50.0g
1-phenylethan-1-amine
618-36-0 95.0%
50.0g
$50.0 2025-02-19
Life Chemicals
F0798-0597-1g
1-phenylethan-1-amine
618-36-0 95%+
1g
$21.0 2023-09-07
Life Chemicals
F0798-0597-2.5g
1-phenylethan-1-amine
618-36-0 95%+
2.5g
$40.0 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S135224-500ml
1-phenylethan-1-amine
618-36-0 ≥98.0%(GC)
500ml
¥233.90 2023-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M0165-100ML
DL-1-Phenylethylamine
618-36-0 >98.0%(GC)(T)
100ml
¥385.00 2024-04-16
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M0165-500ML
DL-1-Phenylethylamine
618-36-0 >98.0%(GC)(T)
500ml
¥665.00 2024-04-16
Life Chemicals
F0798-0597-5g
1-phenylethan-1-amine
618-36-0 95%+
5g
$60.0 2023-09-07

1-phenylethan-1-amine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
4.1 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: SR 732 ;  24 h, 70 °C
2.1 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
3.1 Reagents: Sodium hydroxide
Referencia
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

1-phenylethan-1-amine Raw materials

1-phenylethan-1-amine Preparation Products

1-phenylethan-1-amine Proveedores

Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:618-36-0)
Número de pedido:SFD2111
Estado del inventario:
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Wednesday, 11 December 2024 17:03
Precio ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:618-36-0)DL-alpha-Methylbenzylamine
Número de pedido:1613547
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 16:58
Precio ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:618-36-0)DL-alpha-Methylbenzylamine
Número de pedido:sfd9962
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:35
Precio ($):discuss personally

Artículos recomendados

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:618-36-0)DL-alpha-Methylbenzylamine
1613547
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:618-36-0)1-phenylethan-1-amine
A1206363
Pureza:99%/99%/99%
Cantidad:500ml/500g/1kg
Precio ($):190.0/196.0/314.0